![molecular formula C9H7NO4S B15209760 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the carboxy(hydroxy)methyl and mercapto groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with thiourea to form benzoxazole-2-thiol, which is then further reacted with methyl chloroacetate under reflux conditions . This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxy(hydroxy)methyl group can be reduced to form alcohols or aldehydes.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organometallic reagents are often employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The oxazole ring can also interact with nucleic acids, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzoxazole: Lacks the carboxy(hydroxy)methyl group, making it less versatile in chemical reactions.
2-(Carboxy(hydroxy)methyl)benzoxazole: Lacks the mercapto group, reducing its potential for forming disulfides and other sulfur-containing derivatives.
6-Mercaptobenzoxazole: Similar to 2-mercaptobenzoxazole but with the mercapto group in a different position, affecting its reactivity and biological activity.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole is unique due to the presence of both the carboxy(hydroxy)methyl and mercapto groups, which provide a wide range of chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C9H7NO4S |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
2-hydroxy-2-(6-sulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7(9(12)13)8-10-5-2-1-4(15)3-6(5)14-8/h1-3,7,11,15H,(H,12,13) |
InChI Key |
KVQAGZOXOFLIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


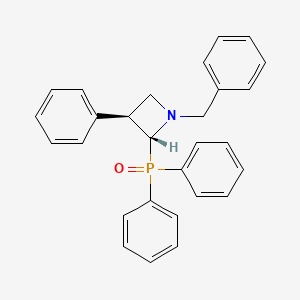
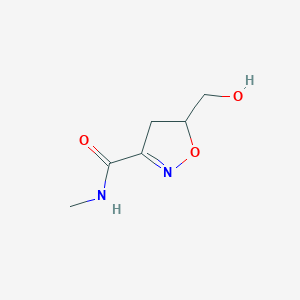
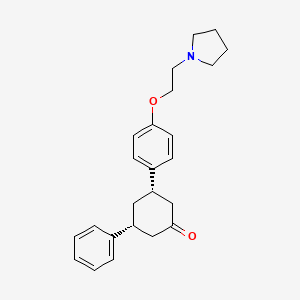
![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)
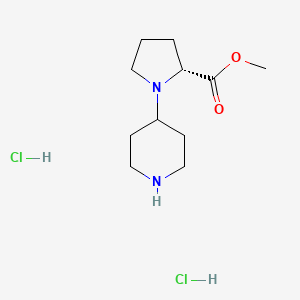
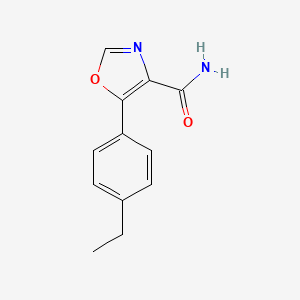
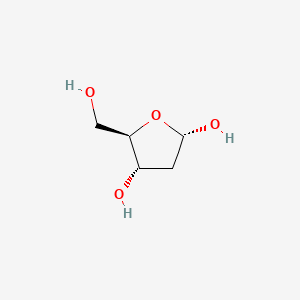
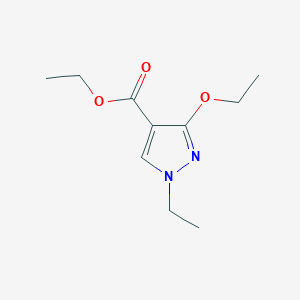
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

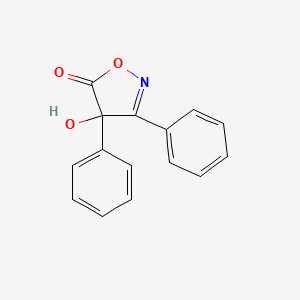
![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
